

# Verifying the Specificity of OX-34 Antibody: A Comparison Guide for Researchers

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the OX-34 antibody, which targets the rat CD2 antigen. While direct knockout (KO) or knockdown (KD) validation studies for this specific antibody are not readily available in the public domain, this document outlines the established characteristics of OX-34, its target's expression profile, and provides a framework for its validation based on best practices in the field.

#### **OX-34 Antibody: Characterization and Alternatives**

The OX-34 clone is a well-established mouse IgG2a monoclonal antibody that recognizes the rat CD2 glycoprotein, a key cell adhesion and co-stimulatory molecule on T cells and natural killer (NK) cells.[1] It is widely used for the identification and characterization of these cell populations in rats.

Table 1: Properties of the OX-34 Antibody



Property	Description	
Target	Rat CD2 (Cluster of Differentiation 2)	
Antigen MW	50-54 kDa	
Host Species	Mouse	
Isotype	lgG2a	
Immunogen	Activated rat T helper cells or T blasts from mixed lymphocyte reactions.[1][2]	
Reported Applications	Flow Cytometry (Flow), Immunofluorescence (IF), Immunohistochemistry (IHC), Immunoprecipitation (IP).[1][3][4]	
Cellular Localization	Cell surface	

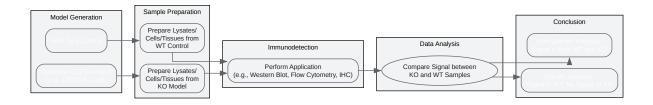
While direct comparative studies are limited, other commercially available anti-rat CD2 antibodies exist. Researchers should evaluate these alternatives based on their specific experimental needs, considering factors such as clonality, isotype, and validation data provided by the manufacturer.

## The Importance of Specificity Validation Using Knockout/Knockdown Models

The gold standard for antibody specificity validation is the use of knockout (KO) or knockdown (KD) models.[5] These genetic approaches eliminate or reduce the expression of the target protein, providing a true negative control. An antibody that is specific for its target should show a corresponding loss of signal in KO/KD cells or tissues compared to their wild-type counterparts. While no published studies have specifically reported the validation of the OX-34 antibody using a rat CD2 KO or KD model, this section outlines the principles and a general workflow for such a validation.

### General Workflow for Antibody Validation using a Knockout Model





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A general workflow for antibody specificity validation using a knockout model.

# **Indirect Assessment of OX-34 Specificity Based on Target Expression**

In the absence of direct KO/KD validation, the specificity of the OX-34 antibody can be indirectly assessed by comparing its known binding profile with the established expression pattern of rat CD2.

Table 2: Expression Profile of Rat CD2

Tissue/Cell Type	Expression Level	Reference
Thymocytes	High (>95%)	[2]
Peripheral T Lymphocytes	High	[1]
Natural Killer (NK) Cells	Positive	[6]
B Lymphocytes	Negative	[1]
Peritoneal Macrophages	Negative	[1]
Spermatogonial Stem Cells	Positive	[5]

The reported reactivity of the OX-34 antibody aligns well with this expression profile, primarily staining T lymphocytes and thymocytes while being negative for B cells and peritoneal

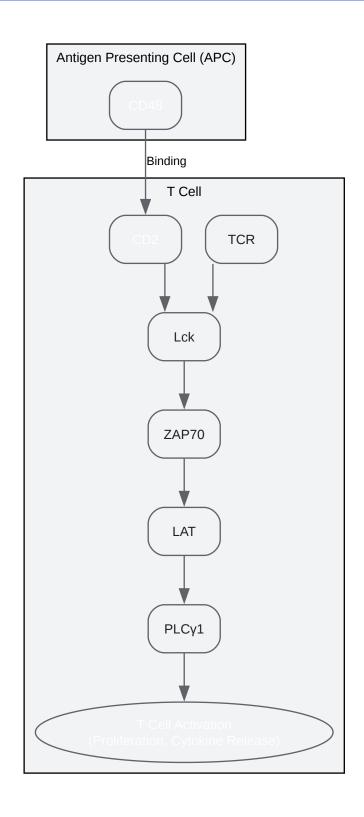


macrophages.

### **Rat CD2 Signaling Pathway**

CD2 plays a crucial role in T cell activation through its interaction with ligands such as CD58 (in humans) or CD48 (in rodents).[6] This interaction facilitates cell-cell adhesion and transmits costimulatory signals that enhance T cell receptor (TCR) signaling.





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